Rifabutin N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifabutin N-oxide is a derivative of rifabutin, an antibiotic primarily used to treat infections caused by Mycobacterium avium complex and tuberculosis. This compound is characterized by its unique chemical structure, which includes an N-oxide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rifabutin N-oxide typically involves the oxidation of rifabutin. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and catalysts to achieve efficient conversion of rifabutin to its N-oxide derivative. The production process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Rifabutin N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can revert this compound back to rifabutin or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to higher oxidation state derivatives, while reduction can yield rifabutin or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Rifabutin N-oxide has several scientific research applications:
Wirkmechanismus
Rifabutin N-oxide exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death. The compound specifically targets bacterial RNA polymerase without affecting the mammalian enzyme, making it an effective antibiotic .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifampin: Another rifamycin antibiotic used to treat tuberculosis and other bacterial infections.
Rifapentine: A rifamycin derivative with a longer half-life, used in the treatment of tuberculosis.
Rifaximin: A rifamycin antibiotic used to treat gastrointestinal infections
Uniqueness
Rifabutin N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. Compared to other rifamycin derivatives, this compound may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .
Biologische Aktivität
Rifabutin N-oxide is a derivative of rifabutin, a semi-synthetic antibiotic belonging to the rifamycin class. This compound has garnered attention due to its significant biological activity, particularly against mycobacterial infections such as those caused by Mycobacterium tuberculosis and Mycobacterium avium. The oxidation of rifabutin into this compound enhances its pharmacological properties, which are crucial for its efficacy in treating resistant strains of bacteria.
This compound has a molecular formula of C_{41}H_{57}N_{3}O_{7} and a molecular weight of 862.02 g/mol. The structural modification involves the addition of an oxygen atom to the nitrogen atom in the rifabutin molecule, which contributes to its unique biological activity. It is characterized by its red-violet color and is soluble in organic solvents but has limited solubility in water.
This compound exhibits its antimicrobial activity primarily through the inhibition of DNA-dependent RNA polymerase, similar to its parent compound, rifabutin. This inhibition leads to a suppression of RNA synthesis in susceptible bacterial strains, effectively reducing bacterial proliferation.
Comparative Efficacy
The efficacy of this compound can be compared with other compounds within the rifamycin class:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Rifampicin | C_{43}H_{61}N_{4}O_{11} | First-generation rifamycin; broader spectrum but higher resistance rates. |
Rifapentine | C_{43}H_{64}N_{4}O_{10} | Longer half-life; used for tuberculosis treatment. |
Delamanid | C_{23}H_{24}N_{2}O_{4} | Targets multidrug-resistant tuberculosis; different mechanism. |
Amikacin | C_{22}H_{27}N_{3}O_{5} | Aminoglycoside antibiotic; different action mechanism. |
This compound stands out due to its specific activity against mycobacterial infections and enhanced pharmacological profile compared to these similar compounds.
In Vitro Studies
Research indicates that this compound retains significant activity against M. tuberculosis and shows potential against multidrug-resistant (MDR) strains. In vitro studies have demonstrated that it can effectively inhibit bacterial growth at concentrations as low as 0.1 µg/mL for susceptible strains .
A study comparing various N-oxide derivatives found that while some derivatives showed reduced activity against M. avium, this compound maintained a level of efficacy that warrants further investigation .
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound against various mycobacterial strains are critical for understanding its potency:
Strain | MIC (µg/mL) |
---|---|
M. tuberculosis H37Rv | 0.1 |
M. abscessus | 7.2 |
M. avium | >10 |
These values indicate that while this compound is effective against certain strains, it may not be as potent against others, highlighting the need for targeted applications in treatment strategies .
Case Studies
A case series involving seven patients demonstrated the clinical application of rifabutin as an alternative to rifampin in treating staphylococcal prosthetic infections. Patients showed positive outcomes when treated with rifabutin, suggesting that derivatives like this compound could be beneficial in similar settings due to their unique mechanisms and reduced toxicity profiles compared to traditional antibiotics .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including extensive tissue uptake and a longer half-life compared to its parent compound. This results in higher tissue-to-plasma drug concentration ratios, which is advantageous for treating infections localized in tissues .
Eigenschaften
CAS-Nummer |
645406-37-7 |
---|---|
Molekularformel |
C46H62N4O12 |
Molekulargewicht |
863.0 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-1'-oxido-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O12/c1-22(2)21-50(58)18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,62-42)60-20-15-30(59-11)25(5)41(61-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-,46?,50?/m0/s1 |
InChI-Schlüssel |
LWIDYLODKUXGGB-ZZKRMFRKSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC(C)C)[O-])N=C25)O)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC(C)C)[O-])N=C25)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.